molecular formula C13H16N2O2S B401427 (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid CAS No. 312929-75-2

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B401427
CAS No.: 312929-75-2
M. Wt: 264.35g/mol
InChI Key: MPVWBSXUPRXRNF-UHFFFAOYSA-N
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Description

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is a 2-sulfanyl-benzimidazol-1-yl-acetic acid derivative investigated for its role as a potent antagonist of the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-helper type 2 cells) receptor . Antagonizing CRTH2, a receptor for prostaglandin D2 (PGD2), positions this compound as a key candidate in research focused on modulating the T-helper type 2 (Th2) lymphocyte pathway, which is central to allergic inflammation . This mechanism of action underpins its research value across a spectrum of inflammatory and allergic conditions. Preclinical studies suggest potential applications for this compound in investigating treatments for disorders of the respiratory system, including asthma and allergic rhinitis, as well as various dermatological disorders such as atopic dermatitis and pruritus . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVWBSXUPRXRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation

The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with formic acid or its derivatives. For example:

  • Reaction Conditions : o-Phenylenediamine (1.0 eq) reacts with formic acid (2.0 eq) at 100°C for 6–8 hours under reflux.

  • Mechanism : Cyclodehydration forms the imidazole ring, with water elimination.

  • Yield : 70–85% after recrystallization in ethanol.

Alternative Precursors

Carbon disulfide or thiourea derivatives enable thiol-functionalized benzimidazoles. For instance, reacting o-phenylenediamine with carbon disulfide in NaOH yields 2-mercaptobenzimidazole, a key intermediate.

Sulfanyl Group Introduction at Position 2

Nucleophilic Substitution

2-Mercaptobenzimidazole undergoes alkylation with butyl bromide:

  • Procedure : 2-Mercaptobenzimidazole (1.0 eq), butyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) in DMF at 60°C for 4 hours.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 65–78%.

Oxidative Thiolation

Butyl disulfide and iodine in DMSO oxidize the thiol to a sulfanyl group, though this method is less common due to byproduct formation.

Acetic Acid Functionalization at Position 1

Direct Alkylation

The N1 nitrogen is alkylated using bromoacetic acid derivatives:

  • Reaction : 2-Butylsulfanyl-benzimidazole (1.0 eq) reacts with ethyl bromoacetate (1.5 eq) in DMF with NaH (2.0 eq) at 0°C to room temperature for 12 hours.

  • Hydrolysis : The ethyl ester is hydrolyzed with NaOH (3N) in ethanol/water (1:1) at 60°C for 2 hours, acidified to pH 2 with HCl to precipitate the product.

  • Yield : 60–70% after recrystallization in methanol.

Carbodiimide-Mediated Coupling

A two-step approach using tert-butyl carbazate and DCC coupling, followed by TFA deprotection, has been reported for analogous compounds.

Optimization and Green Chemistry Approaches

Solvent-Free Ultrasound Irradiation

Magnetic ionic liquid catalysts (e.g., imidazolium chlorozincate) under ultrasound reduce reaction times (30 minutes vs. 12 hours) and improve yields (75–82%).

Catalyst Recycling

Fe₃O₄-supported ionic liquids enable five reuse cycles without significant activity loss, enhancing sustainability.

Analytical Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.5–7.2 (m, 4H, Ar-H), 3.1 (t, 2H, SCH₂), 1.8–1.3 (m, 6H, butyl chain).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 215–217°C.

Challenges and Solutions

Regioselectivity

  • Issue : Competing alkylation at N3.

  • Solution : Bulky bases (e.g., DBU) favor N1 selectivity by steric hindrance.

Thiol Oxidation

  • Issue : Butylsulfanyl group oxidation during synthesis.

  • Solution : Inert atmosphere (N₂) and antioxidant additives (e.g., BHT).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityGreen Metrics
Classical Alkylation60–7016 hHighModerate
Ultrasound-Assisted75–820.5 hModerateHigh
Carbodiimide Coupling55–6524 hLowLow

Industrial-Scale Considerations

  • Cost Efficiency : Butyl bromide and bromoacetic acid are low-cost reagents.

  • Waste Management : Solvent recovery (DMF, ethanol) reduces environmental impact.

  • Continuous Flow Systems : Microreactors improve heat transfer and reaction control for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoimidazole ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzoimidazole derivatives.

    Substitution: Various substituted benzoimidazole derivatives, depending on the nature of the substituent.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including those similar to (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. For instance, compounds derived from benzimidazole have shown efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents in the benzimidazole structure can enhance their antiviral activity significantly. For example, certain derivatives exhibited an effective concentration (EC50) as low as 1.11 mM against BVDV, indicating promising antiviral properties that could be further explored in the context of this compound .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that various substituted benzimidazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have demonstrated significant inhibition of COX-1 and COX-2 activities, with IC50 values indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Reference
Compound A0.16640.0370
Compound B0.22720.0469

Antiulcer Properties

Benzimidazole derivatives have been investigated for their antiulcer activity, particularly due to their ability to inhibit H+/K+-ATPase, an enzyme involved in gastric acid secretion. Compounds similar to this compound have shown significant reductions in gastric ulcers in animal models, suggesting potential therapeutic applications in treating gastric disorders .

Case Study 1: Antiviral Screening

A series of benzimidazole derivatives were screened for antiviral activity against various viral strains. Among these, a specific derivative demonstrated exceptional potency against BVDV with an EC50 value of 1.11 mM. This finding underscores the potential for developing new antiviral therapies based on the structural framework of this compound .

Case Study 2: Anti-inflammatory Evaluation

In a comparative study assessing the anti-inflammatory effects of several benzimidazole derivatives, one compound showed a remarkable reduction in edema volume compared to standard treatments like diclofenac. This suggests that modifications to the benzimidazole structure can lead to enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The butylsulfanyl group and the benzoimidazole core are likely to play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid and related compounds:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Solubility Key Applications/Notes
This compound sec-Butylsulfanyl C₁₃H₁₆N₂O₂S 264.34 Not explicitly reported Pharmaceutical intermediate
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid Methylsulfonyl C₁₀H₁₀N₂O₄S 254.26 Slight in chloroform, methanol Research chemical
2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid 5,6-Dimethyl, sulfanyl C₁₁H₁₂N₂O₂S ~236.29* Not provided Biochemical studies
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) Phenyl, sulfonic acid C₁₃H₁₀N₂O₃S 274.30 High (aqueous) UV filter in sunscreens

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • The sec-butylsulfanyl group in the target compound introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to smaller substituents like methylsulfonyl .
  • Sulfonic acid in Ensulizole confers high hydrophilicity, making it suitable for topical formulations.
  • 5,6-Dimethyl groups in the benzimidazole core (CAS 7150-54-1) increase ring stability and may modulate electronic interactions in biochemical systems.

Functional and Application-Based Comparisons

Material Science and Cosmetics
  • Ensulizole : Widely used in sunscreens due to its UV-absorbing properties. The sulfonic acid group ensures compatibility with aqueous formulations.

Biological Activity

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

  • Chemical Formula : C13H16N2O2S
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 2772433

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings

  • Cell Line Testing : In vitro assays have shown that compounds similar to this compound exhibit high activity against lung cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating potent inhibition of cell proliferation (e.g., IC50 = 9.48 μM for HCC827) .
  • Mechanism of Action : The mode of action appears to involve binding to DNA, specifically within the minor groove, which disrupts cellular processes essential for cancer cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing effectiveness against various bacterial strains.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 μM
Escherichia coli25 μM

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

  • Antitumor Efficacy Study : A study published in MDPI reported that several benzimidazole derivatives, including those related to this compound, showed enhanced antitumor activity in 2D culture assays compared to 3D cultures. The findings suggest that while these compounds are effective in vitro, their efficacy may vary in more complex biological environments .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against both Gram-negative and Gram-positive bacteria. The study concluded that compounds with similar structures to this compound exhibited promising antibacterial effects, indicating potential for development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?

Answer: A plausible synthetic approach involves modifying methodologies used for structurally analogous compounds. For example, imidazol-1-yl-acetic acid derivatives are synthesized via nucleophilic substitution between 2-chloroacetate and imidazole derivatives under basic conditions . To introduce the butylsulfanyl moiety, a thiol-alkylation reaction could be employed, where a benzimidazole precursor reacts with 1-butanethiol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. Optimization should focus on:

  • Reagent stoichiometry : Excess thiol (1.5–2.0 equivalents) to drive the reaction.
  • Temperature : 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
    Key intermediates should be characterized via ¹H/¹³C NMR and LC-MS to confirm regioselectivity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzimidazole core, butylsulfanyl substitution, and acetic acid linkage. Compare chemical shifts with analogs like [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (δ 7.5–8.5 ppm for aromatic protons; δ 4.5–5.0 ppm for the acetic acid methylene group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂S₂).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural predictions?

Answer: Discrepancies often arise from crystal packing effects or conformational flexibility of the butylsulfanyl chain. Strategies include:

Refinement with SHELXL : Use anisotropic displacement parameters and restraints for flexible moieties. Apply the Hirshfeld test to validate hydrogen bonding and van der Waals interactions .

DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G* level) with crystallographic data to identify steric or electronic distortions.

Temperature-Dependent Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on the butylsulfanyl group .

Q. What experimental strategies can elucidate the biochemical interactions of the butylsulfanyl moiety in this compound?

Answer:

  • Enzyme Inhibition Assays : Test the compound against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with analogs lacking the butylsulfanyl group to isolate its contribution .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., benzimidazole-binding enzymes) to assess hydrophobic stabilization by the butyl chain.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors like histamine H₂ receptors , where the sulfanyl group may enhance affinity via sulfur-aromatic interactions .

Q. How can metabolic flux analysis (MFA) be adapted to study the degradation pathways of this compound in microbial systems?

Answer: While direct evidence is lacking for this compound, MFA methodologies from acetogenic bacteria studies (e.g., Acetobacter pasteurianus) can be adapted :

Isotopic Labeling : Use ¹³C-labeled compound to trace carbon flow in microbial cultures.

LC-MS/MS Profiling : Identify metabolites (e.g., sulfoxide derivatives or benzoimidazole fragments) in cell lysates.

Constraint-Based Modeling : Integrate genomic data to map degradation pathways (e.g., via β-oxidation of the butyl chain or sulfanyl group oxidation ) .

Data Contradiction Analysis

Scenario : Conflicting bioactivity results in in vitro vs. in vivo studies.
Resolution Framework :

Solubility Testing : Measure solubility in PBS and cell culture media. Poor solubility (common with hydrophobic benzimidazoles) may reduce in vivo bioavailability .

Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin, which may sequester the compound.

Metabolite Identification : Perform LC-HRMS on plasma samples to detect sulfoxide or glucuronide metabolites that alter activity .

Methodological Resources

  • Crystallography : SHELXL refinement protocols .
  • Synthetic Chemistry : Thiol-alkylation and purification techniques .
  • Biochemical Assays : ITC and enzyme inhibition protocols .

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